![molecular formula C18H15N3O4 B2525800 [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate CAS No. 385399-26-8](/img/structure/B2525800.png)
[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
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Description
[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MOPC and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Green Chemistry
One-Pot Synthesis via Biginelli Reaction: A green approach involves using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a catalyst. This solvent-free protocol yields 2-oxo-1,2,3,4-tetrahydropyrimidines efficiently .
C–H Functionalization: Recent work demonstrates gram-scale synthesis through C–H functionalization of methyl arenes and in situ urea generation. This robust protocol offers operational simplicity .
Chemical Building Blocks
Synthetic and Semi-Synthetic Compounds: 2-oxo-1,2,3,4-tetrahydropyrimidines serve as key moieties in various chemical structures. They appear in natural products, pharmaceuticals, and synthetic chemicals .
Medicinal Applications
Adrenergic Receptor Antagonists: Some derivatives of this scaffold act as adrenergic receptor antagonists, potentially useful in prostatic hyperplasia treatment .
Oxo-Monastrol and Its Substituted Compounds: These compounds exhibit anti-proliferative and other biological activities .
Practical Synthesis
High Yield and Operational Simplicity: For example, 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide can be synthesized as a single product with high yield and operational simplicity .
properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-6-8-12(9-7-11)19-15(22)10-25-18(24)16-13-4-2-3-5-14(13)17(23)21-20-16/h2-9H,10H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWDZTKUUDTZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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